methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate
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Overview
Description
METHYL 4-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This compound is characterized by a complex structure that includes a benzyl group, a formamido group, and a benzoate ester.
Preparation Methods
The synthesis of METHYL 4-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE typically involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions must be carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale esterification processes with continuous monitoring and optimization of reaction parameters .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: Electrophiles can attack the aromatic ring, leading to substitution reactions. Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include ester hydrolysis, where the ester bond is cleaved by enzymatic or chemical means .
Comparison with Similar Compounds
Similar compounds include:
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Another ester with similar applications but different physical properties.
Propyl benzoate: Used in similar industries but with variations in solubility and reactivity. METHYL 4-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to its complex structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H20N2O4/c1-28-23(27)20-9-7-17(8-10-20)15-24-25-22(26)19-11-13-21(14-12-19)29-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,26)/b24-15+ |
InChI Key |
XLMNJYKVIKXVDL-BUVRLJJBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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